molecular formula C10H7ClO2 B137220 2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)- CAS No. 148470-36-4

2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)-

Cat. No. B137220
M. Wt: 194.61 g/mol
InChI Key: XSGCGLNPKIOTAG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)-, also known as benzoyl chloride enone, is a highly reactive organic compound. It is a yellow liquid with a pungent odor and is commonly used in organic synthesis.

Mechanism Of Action

The mechanism of action of 2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)- chloride enone is not fully understood. However, it is known to undergo nucleophilic addition reactions with various nucleophiles, including amines, alcohols, and thiols. The reaction produces a wide range of products depending on the nature of the nucleophile and reaction conditions.

Biochemical And Physiological Effects

Benzoyl chloride enone has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can react with various biological molecules, including proteins, nucleic acids, and lipids. The reaction can lead to the formation of adducts and other modifications, which can affect the structure and function of the biomolecules.

Advantages And Limitations For Lab Experiments

Benzoyl chloride enone has several advantages for use in lab experiments. It is readily available and easy to handle. It is also highly reactive, which makes it useful for a wide range of reactions. However, 2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)- chloride enone is also highly reactive and can react with a wide range of compounds, including air and moisture. The reaction can lead to the formation of unwanted by-products, which can complicate the analysis of the reaction products.

Future Directions

There are several future directions for research on 2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)- chloride enone. One area of research is the development of new synthetic methods for the preparation of 2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)- chloride enone and its derivatives. Another area of research is the study of the reactivity of 2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)- chloride enone with various nucleophiles and the development of new reactions based on this reactivity. Finally, the study of the biochemical and physiological effects of 2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)- chloride enone and its derivatives could lead to the development of new therapeutic agents.

Synthesis Methods

Benzoyl chloride enone can be synthesized through the reaction of 2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)- chloride and acetylacetone in the presence of a base such as sodium ethoxide. The reaction produces 2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)- chloride enone as the main product along with some by-products. The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted by-products.

Scientific Research Applications

Benzoyl chloride enone has been extensively studied for its potential applications in organic synthesis. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. Benzoyl chloride enone has also been used as a reagent in the synthesis of chiral compounds and as a starting material for the preparation of enantiomerically pure compounds.

properties

CAS RN

148470-36-4

Product Name

2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)-

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

(E)-3-chloro-4-oxo-4-phenylbut-2-enal

InChI

InChI=1S/C10H7ClO2/c11-9(6-7-12)10(13)8-4-2-1-3-5-8/h1-7H/b9-6+

InChI Key

XSGCGLNPKIOTAG-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C\C=O)/Cl

SMILES

C1=CC=C(C=C1)C(=O)C(=CC=O)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC=O)Cl

synonyms

2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)- (9CI)

Origin of Product

United States

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